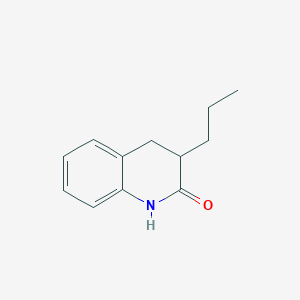

3-Propyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651315-40-1 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-propyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14) |

InChI Key |

UQWPRVMXWVRYMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propyl 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Regioselective Chemical Transformations of the Lactam Moiety

The lactam moiety within the 3,4-dihydroquinolin-2(1H)-one scaffold is a key functional group that offers several avenues for selective chemical transformations. These modifications are crucial for diversifying the core structure to modulate its physicochemical and biological properties. The inherent reactivity of the amide bond, with its nucleophilic nitrogen, electrophilic carbonyl carbon, and the potential for enolization, allows for a range of regioselective reactions. These include substitutions at the nitrogen atom, reactions at the carbonyl group, and transformations involving the adjacent methylene (B1212753) groups.

The secondary amine of the lactam is readily functionalized through alkylation or acylation. These reactions are fundamental in expanding chemical libraries based on the dihydroquinolinone scaffold.

N-Alkylation: The introduction of alkyl groups on the lactam nitrogen is a common strategy. This can be achieved either by utilizing N-substituted precursors during the cyclization synthesis or by direct alkylation of the N-H bond of a pre-formed dihydroquinolinone. For instance, syntheses starting from N-methyl-N-arylcinnamamides have been shown to produce the corresponding N-methylated 3,4-dihydroquinolin-2(1H)-ones. mdpi.com Other alkyl groups, such as benzyl (B1604629) (-Bz) and cyanoethyl (-CH₂CH₂CN), have also been successfully incorporated at the N-1 position during the synthesis process. mdpi.com

Direct N-alkylation typically proceeds under basic conditions to deprotonate the lactam nitrogen, followed by nucleophilic attack on an alkyl halide or another electrophilic alkylating agent.

N-Acylation: While specific literature on the N-acylation of 3-propyl-3,4-dihydroquinolin-2(1H)-one is not prevalent, the N-acylation of related heterocyclic systems is well-documented. For example, halogen-substituted 2,3-dihydroquinolin-4(1H)-ones, constitutional isomers of the title compound, have been converted to their 1-acetyl derivatives. rsc.org This suggests that the lactam nitrogen of 3,4-dihydroquinolin-2(1H)-ones can be readily acylated using standard reagents like acyl chlorides or anhydrides, typically in the presence of a base.

Table 1: Examples of N-Substitution in 3,4-Dihydroquinolin-2(1H)-one Synthesis This table is based on data for the general 3,4-dihydroquinolin-2(1H)-one scaffold.

| Starting Material Substituent (at N-1) | Product Substituent (at N-1) | Method | Reference |

|---|---|---|---|

| Methyl | Methyl | Cyclization of N-methyl-N-arylcinnamamide | mdpi.com |

| Benzyl | Benzyl | Cyclization of N-benzyl-N-arylcinnamamide | mdpi.com |

| Cyanoethyl | Cyanoethyl | Cyclization of N-cyanoethyl-N-arylcinnamamide | mdpi.com |

The carbonyl group of the lactam is another site for important chemical transformations, including reduction to the corresponding amine or conversion to a thiocarbonyl.

Reduction to Cyclic Amines: The complete reduction of the lactam amide to a cyclic amine (a 1,2,3,4-tetrahydroquinoline) is a significant transformation. General methods for the chemoselective reduction of secondary lactams have been developed. One such system employs triflic anhydride (B1165640) (Tf₂O) for amide activation, followed by reduction with sodium borohydride (B1222165) (NaBH₄). rsc.org Another effective combination for this transformation is Schwartz's reagent (Cp₂ZrHCl) followed by NaBH₄. rsc.org Furthermore, nickel-catalyzed reductions have proven effective for converting various lactams, including 4-, 6-, and 7-membered rings, into their corresponding cyclic amines, demonstrating broad applicability. nih.gov These methods are expected to be applicable to the this compound system.

Thionation: The conversion of the lactam carbonyl to a thiocarbonyl (C=S) to form a thiolactam is a classic transformation. This is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). While the thionation of monocyclic and bicyclic β-lactams is well-studied, this methodology is generally applicable to a wide range of amides and lactams, including δ-lactams like the dihydroquinolinone core. arkat-usa.org The resulting thiolactam can serve as a versatile intermediate for further functionalization.

Table 2: General Methods for Lactam Carbonyl Transformations This table outlines general methodologies applicable to the 3,4-dihydroquinolin-2(1H)-one scaffold.

| Transformation | Reagents/Catalyst | Product Functional Group | Reference |

|---|---|---|---|

| Amide Reduction | Tf₂O, then NaBH₄ | Cyclic Amine | rsc.org |

| Amide Reduction | Cp₂ZrHCl, then NaBH₄ | Cyclic Amine | rsc.org |

| Amide Reduction | NiCl₂(dme) / PhSiH₃ | Cyclic Amine | nih.gov |

| Thionation | Lawesson's Reagent | Thiolactam (Thiocarbonyl) | arkat-usa.org |

O-Alkylation: The formation of lactim ethers via O-alkylation of the lactam carbonyl oxygen is another potential regioselective transformation. This reaction is typically performed using powerful alkylating agents such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's salt) or by treating the lactam with an alkyl halide in the presence of a silver salt. The resulting lactim ethers are valuable intermediates, for example, in the Bischler–Napieralski reaction for synthesizing isoquinolines, and can be used to activate the lactam for various nucleophilic substitutions.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the key functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Propyl-3,4-dihydroquinolin-2(1H)-one is expected to be dominated by characteristic absorption bands corresponding to its lactam and substituted benzene (B151609) rings, along with vibrations from the propyl group. For the parent compound, 3,4-dihydroquinolin-2(1H)-one, the lactam C=O stretching vibration is a prominent feature. The introduction of a propyl group at the C3 position would introduce additional C-H stretching and bending vibrations.

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3200-3000 | N-H Stretch | Lactam | Medium-Strong |

| ~3100-3000 | C-H Stretch (Aromatic) | Benzene Ring | Medium |

| ~2960-2850 | C-H Stretch (Aliphatic) | Propyl Group | Strong |

| ~1680-1660 | C=O Stretch (Lactam) | Amide | Strong |

| ~1600, 1480 | C=C Stretch (Aromatic) | Benzene Ring | Medium |

| ~1465 | C-H Bend (Aliphatic) | CH₂ of Propyl | Medium |

| ~1375 | C-H Bend (Aliphatic) | CH₃ of Propyl | Medium |

| ~750 | C-H Bend (Aromatic) | Ortho-disubstituted Benzene | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Expected FT-Raman Bands for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3060 | C-H Stretch (Aromatic) | Benzene Ring | Strong |

| ~2930 | C-H Stretch (Aliphatic) | Propyl Group | Medium |

| ~1660 | C=O Stretch (Lactam) | Amide | Weak |

| ~1600 | C=C Stretch (Aromatic) | Benzene Ring | Strong |

| ~1000 | Ring Breathing (Aromatic) | Benzene Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advanced 1D NMR Techniques (e.g., DEPT, NOE)

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the dihydropyridinone ring, and the propyl substituent. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment would differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. The Nuclear Overhauser Effect (NOE) experiment can establish through-space proximities between protons, for instance, between the proton at C3 and the adjacent methylene (B1212753) protons of the propyl group. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| N-H | ~8.0 | Singlet (broad) |

| H-3 | ~2.5 | Multiplet |

| H-4 | ~2.8 | Multiplet |

| Propyl-CH₂ (α) | ~1.5 | Multiplet |

| Propyl-CH₂ (β) | ~1.3 | Multiplet |

| Propyl-CH₃ | ~0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts and DEPT Information:

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C=O (C-2) | ~170 | No Signal |

| Aromatic-C | 115 - 140 | CH/No Signal |

| C-3 | ~40 | CH |

| C-4 | ~30 | CH₂ |

| Propyl-CH₂ (α) | ~35 | CH₂ |

| Propyl-CH₂ (β) | ~20 | CH₂ |

| Propyl-CH₃ | ~14 | CH₃ |

2D NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. organic-chemistry.org For instance, correlations would be expected between H-3 and H-4, and along the propyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. bldpharm.comnih.gov It would allow for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. bldpharm.comnih.gov Key HMBC correlations would include the correlation from the N-H proton to the C=O carbon and C-8a, and from the propyl protons to C-3 and C-4, confirming the position of the propyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzene ring and the conjugated lactam system. The presence of the benzene ring fused to the dihydropyridinone moiety gives rise to characteristic π → π* transitions. sigmaaldrich.comnih.govthermofisher.com

Expected UV-Vis Absorption Maxima for this compound in a non-polar solvent:

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~230-250 | π → π | Benzene Ring |

| ~270-290 | π → π | Conjugated Lactam |

The introduction of the alkyl (propyl) group at the 3-position is not expected to significantly shift the absorption maxima compared to the parent 3,4-dihydroquinolin-2(1H)-one, as it is not directly involved in the chromophore's conjugated system.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and conformational details of a molecule, offering unparalleled insight into its structure at the atomic level. For quinoline (B57606) derivatives, X-ray crystallography can confirm the stereochemistry and reveal non-covalent interactions, such as hydrogen bonding, that influence the crystal packing. nih.govresearchgate.net

The crystallographic data for this related quinazolinone derivative, which crystallizes in the monoclinic system, provides expected values for the bond lengths and angles within the core heterocyclic ring system that would be anticipated for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 10.34 Å, b = 8.45 Å, c = 11.21 Å α = 90°, β = 101.5°, γ = 90° |

| Volume | 959.1 ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on a closely related quinazolinone derivative to illustrate typical crystallographic parameters. mdpi.com

Chiral Purity and Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the C3 position, where the propyl group is attached. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers (R- and S-enantiomers). The determination of the chiral purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with an equal amount of both enantiomers is a racemic mixture and has an ee of 0%, while a sample containing only one enantiomer has an ee of 100%. wikipedia.org

The most widely used technique for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). researchgate.netchiralpedia.com This method involves a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation. researchgate.netopenochem.org The two enantiomers will, therefore, have different retention times, allowing for their individual quantification from the chromatogram's peak areas. Other methods for determining enantiomeric purity include NMR spectroscopy with chiral solvating agents, which form transient diastereomeric complexes that can be distinguished by NMR. libretexts.org

The enantiomeric excess is calculated using the formula: % ee = |(% Major Enantiomer - % Minor Enantiomer)| pharmaguru.co

The following table illustrates hypothetical results from a chiral HPLC analysis of a non-racemic sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-3-Propyl-3,4-dihydroquinolin-2(1H)-one | 8.54 | 12.5 |

| (S)-3-Propyl-3,4-dihydroquinolin-2(1H)-one | 10.21 | 87.5 |

| Calculated Enantiomeric Excess (% ee) | 75% |

This table is a representative example to illustrate how data from a chiral HPLC separation is used to calculate enantiomeric excess.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. It is a common choice for studying organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations would provide deep insights into the reactivity and stability of 3-Propyl-3,4-dihydroquinolin-2(1H)-one.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would be performed to find the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. Conformational analysis would also be crucial to identify different stable isomers, such as those arising from the orientation of the propyl group, and to determine their relative energies. For instance, studies on related compounds have analyzed equatorial and axial conformations to determine the most stable form. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

FMO Parameters for a Hypothetical Analysis

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. Green areas are neutral. An MEP map for this compound would identify the reactive sites, such as the carbonyl oxygen and the aromatic ring. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. It provides a detailed picture of the bonding within the molecule by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). This analysis would quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which contributes to the stability of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. For this compound, MD simulations would be valuable for exploring its conformational landscape in different environments (e.g., in a solvent) and at different temperatures. This would provide a more realistic picture of the molecule's flexibility and the transitions between different conformations. Such simulations are crucial for understanding how the molecule might interact with biological targets. nih.gov

Molecular Docking Studies on Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in understanding the interaction between a ligand, such as this compound, and a protein's active site.

Binding Mode Analysis within Receptor Sites

While specific docking studies for this compound are not extensively documented in publicly available research, studies on analogous 3,4-dihydroquinolin-2(1H)-one derivatives provide a strong model for its potential binding modes. For instance, research on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has shown that these compounds can effectively fit into the receptor's binding pocket. mdpi.com The docking of these derivatives revealed that the quinolinone scaffold predominantly engages in hydrophilic interactions with active site residues. mdpi.com

Similarly, molecular docking of other quinoline (B57606) derivatives against various protein targets has demonstrated specific binding orientations. For example, studies on 4-anilino-3-cyanoquinolines with the Epidermal Growth Factor Receptor Kinase (EGFRK) have identified both reversible and irreversible binding modes, characterized by hydrogen bonding and potential covalent interactions. nih.gov In another study, quinoline derivatives were docked against HIV reverse transcriptase, showing strong affinity. nih.gov For 2H-thiopyrano[2,3-b]quinoline derivatives, docking studies against the CB1a protein revealed binding affinity values ranging from -5.3 to -6.1 Kcal/mol. nih.gov

Based on these analogous structures, it can be inferred that this compound would likely orient its propyl group within a hydrophobic pocket of a target receptor, while the quinolinone core could form key hydrogen bonds and other interactions. The specific orientation would be highly dependent on the topology and amino acid composition of the receptor's active site.

Prediction of Interaction Energies and Key Residues

The prediction of binding energies and the identification of key interacting amino acid residues are fundamental outcomes of molecular docking studies. For a series of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives targeting VEGFR2, docking scores were found to be in the range of -11.1 to -12.2 kcal/mol, indicating strong binding affinities. mdpi.com These strong interactions are attributed to hydrogen bonds and hydrophobic interactions with key residues in the VEGFR2 kinase domain. mdpi.com

In a separate study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, a lead compound exhibited a high binding energy of -9.22 kcal/mol, forming both hydrophobic and hydrogen bond interactions. nih.gov Docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified interactions with key residues such as ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, and TRP-12. nih.gov

Table 1: Predicted Docking Scores and Interacting Residues for Analogous Quinolinone Derivatives

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives | VEGFR2 | -11.1 to -12.2 | Residues in the kinase domain |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | up to -9.22 | Not specified |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, PHE-15 |

| 4-anilino-3-cyanoquinolines | EGFRK | Not specified | C773 (covalent) |

Exploration of Ligand-Receptor Interaction Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor complexes over time. Studies on derivatives of 3,4-dihydroquinolin-2(1H)-one have utilized MD simulations to assess the stability of the ligand-protein complex. For instance, 100 ns MD simulations were performed on VEGFR2 in complex with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives. mdpi.com The stability of these complexes was evaluated by analyzing the root mean square deviation (RMSD) throughout the simulation, which provides insights into the structural changes upon ligand binding. mdpi.com

In a study of novel styrylquinoline derivatives, molecular dynamics simulations were used to investigate the stability of the ligand-receptor complex, further elucidating the binding interactions. physchemres.org These simulations can reveal conformational changes in both the ligand and the protein, providing a more realistic picture of the binding event than static docking alone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

Development of Predictive Models for Molecular Properties

QSAR models have been successfully developed for various series of quinoline and quinolinone derivatives to predict their biological activities. nih.govnih.gov For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a QSAR model was developed to predict their inhibitory activity against P-glycoprotein. nih.gov This model utilized machine learning algorithms and was evaluated using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE), achieving an R² of 95%. nih.gov

In another example, a QSAR study on 3,4-dihydro-1-isoquinolinamines and thienopyridines as nitric oxide synthase inhibitors used multiple regression analysis to build predictive models. nih.gov These models help in designing new compounds with potentially higher potency. While a specific QSAR model for this compound has not been reported, the methodologies applied to its analogs demonstrate the feasibility of developing such predictive tools. These models are invaluable for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov

Identification of Structural Features Influencing Chemical Behavior

A key outcome of QSAR and QSPR studies is the identification of molecular descriptors that significantly influence the activity or property of interest. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For instance, in the QSAR study of nitric oxide synthase inhibitors, the hydrophobic property and molar refractivity of the compounds were found to be crucial for their inhibitory potency. nih.gov This suggests that for compounds like this compound, the size and hydrophobicity of the propyl group would likely be important descriptors in a QSAR model.

In a study of platinum (IV) anticancer drugs, Monte Carlo simulations combined with QSAR helped identify important molecular features such as the presence of double bonds, branching in the molecular skeleton, and the presence of nitrogen and oxygen atoms as affecting biological activity. iau.ir The development of QSAR models for dihydroquinolin-4(1H)-one derivatives has been recognized as a pivotal tool for guiding the rational design of novel derivatives with enhanced pharmacological properties. nih.gov

Chemical Reactivity and Transformation Studies of the 3,4 Dihydroquinolin 2 1h One Core

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the DHQO core, including 3-propyl-3,4-dihydroquinolin-2(1H)-one, is often achieved through the cyclization of α,β-unsaturated N-arylamides. mdpi.com Key strategies include electrophilic cyclization, radical-initiated cyclization, and photochemical processes. mdpi.com

Understanding the transient species formed during synthesis is crucial for optimizing reaction conditions and controlling product outcomes.

Radical Intermediates: In metal-free synthetic approaches using oxidants like potassium persulfate (K₂S₂O₈), the reaction can proceed through radical intermediates. mdpi.com For instance, the homolytic cleavage of the persulfate ion generates sulfate (B86663) radical anions. These can abstract a hydrogen atom from a precursor, such as an aldehyde, to form an acyl radical. mdpi.com This radical then adds to the alkene of an N-arylcinnamamide, initiating a cascade that includes a 6-endo-trig cyclization to form another radical intermediate, which then proceeds to the final product. mdpi.com

Electrophilic Intermediates: Electrophilic cyclization pathways involve the formation of cationic intermediates. mdpi.com When N-arylcinnamamides are treated with an electrophilic reagent and a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂), an initial electrophilic addition to the carbon-carbon double bond occurs. mdpi.com This generates a stabilized carbocationic intermediate which then undergoes an intramolecular Friedel-Crafts-type cyclization onto the electron-rich aromatic ring to form the DHQO structure. mdpi.com

The choice of catalysts and reagents dictates the reaction pathway, efficiency, and stereoselectivity. Syntheses can be broadly categorized as metal-free or metal-catalyzed.

Metal-Free Protocols: These methods often rely on strong Brønsted acids or oxidizing agents. Potassium persulfate (K₂S₂O₈) is frequently used as an oxidant to initiate radical cyclizations. mdpi.com Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂) or Boron tribromide (BBr₃), are effective in promoting electrophilic cyclization reactions. mdpi.com

Metal-Catalyzed Syntheses: Palladium catalysts are widely employed for various C-N cross-coupling and cycloaddition reactions to form the DHQO ring. organic-chemistry.org For instance, palladium-catalyzed decarboxylative [4+2] cycloadditions can produce DHQOs with two adjacent stereocenters with high stereoselectivity. organic-chemistry.org

Table 1: Catalysts and Reagents in DHQO Synthesis

| Catalyst/Reagent | Reaction Type | Role | Example Substrate | Reference |

|---|---|---|---|---|

| K₂S₂O₈ / TBAB | Radical Cascade | Oxidant / Catalyst | N-arylcinnamamides and aldehydes | mdpi.com |

| BF₃·OEt₂ | Electrophilic Cyclization | Lewis Acid Catalyst | N-arylcinnamamides and N-arylthiosuccinimides | mdpi.com |

| Palladium / BI-DIME ligand | Decarboxylative [4+2] Cycloaddition | Metal Catalyst / Chiral Ligand | 4-vinyl benzoxazinanones and carboxylic acids | organic-chemistry.org |

| SmI₂/H₂O/MeOH | Reduction | Reducing Agent System | Quinolin-2(1H)-ones | organic-chemistry.org |

Reactions of the Lactam Carbonyl Group

The lactam carbonyl group is a key functional handle for further molecular diversification. Its reactivity is characteristic of secondary amides, allowing for reduction and thionation.

Reduction to Amines: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the this compound into the corresponding 3-propyl-1,2,3,4-tetrahydroquinoline. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by elimination of an aluminate species to form a transient iminium ion, which is then reduced by a second hydride addition. masterorganicchemistry.com

Thionation to Thiolactams: The conversion of the lactam carbonyl to a thiocarbonyl (C=S) is effectively achieved using thionating agents. Lawesson's Reagent is a mild and common reagent for this transformation, converting this compound into 3-propyl-3,4-dihydroquinolin-2(1H)-thione. wikipedia.orgorganic-chemistry.org The reaction proceeds faster for lactams than for esters, allowing for selective transformations in multifunctional molecules. organic-chemistry.org The mechanism involves a cycloaddition of the carbonyl with the reactive dithiophosphine ylide monomer of Lawesson's Reagent, forming a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thiolactam and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Table 2: Transformations of the Lactam Carbonyl Group

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclic Amine (Tetrahydroquinoline) | masterorganicchemistry.com |

| Thionation | Lawesson's Reagent | Thiolactam (Dihydroquinolinethione) | wikipedia.orgorganic-chemistry.org |

| Hydrolysis (Ring Opening) | H⁺/H₂O or OH⁻/H₂O, heat | 3-(3-aminophenyl)hexanoic acid derivative | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The benzene (B151609) ring of the DHQO core can undergo substitution reactions, although its reactivity is influenced by the fused lactam ring.

Electrophilic Aromatic Substitution (EAS): The nitrogen atom of the lactam acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the nitrogen. In the DHQO system, these are the C6 and C8 positions. While the nitrogen lone pair is partially delocalized into the lactam carbonyl, the ring remains susceptible to electrophilic attack under appropriate conditions. Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using trihaloisocyanuric acid) are expected to yield primarily 6- and 8-substituted products. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the DHQO ring is generally unfavorable due to the ring's inherent electron density. libretexts.org For SNAr to occur, the aromatic ring must be significantly deactivated by the presence of one or more strong electron-withdrawing groups, such as a nitro (NO₂) group, positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orgnih.gov In a hypothetical 6-nitro-7-chloro-3-propyl-DHQO, a nucleophile could displace the chloride, as the intermediate Meisenheimer complex would be stabilized by the nitro group. libretexts.org

Stereochemical Transformations and Chiral Inversion Studies

The C3 position of this compound is a stereocenter, making studies of its stereochemistry particularly relevant.

The synthesis of enantiomerically pure 3-substituted DHQOs is a significant goal, often achieved through asymmetric catalysis. acs.org For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions can produce dihydroquinolones with excellent enantioselectivity. acs.org

A key stereochemical transformation is chiral inversion, which involves the epimerization or racemization at a stereocenter. For this compound, this process can be achieved by forming an enolate at the C3 position.

Mechanism of Chiral Inversion: Treatment of a single enantiomer of this compound with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) can abstract the acidic proton at the C3 position. This deprotonation generates a planar, achiral enolate intermediate. bham.ac.uk Subsequent protonation of this enolate can occur from either face with equal probability, leading to a racemic mixture (a 1:1 ratio of R and S enantiomers) of the starting material. This process effectively erases the initial stereochemical information. The ability to form this enolate is fundamental to the potential for chiral inversion at the C3 position. bham.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject Compound |

| 3-Propyl-1,2,3,4-tetrahydroquinoline | Reduction Product |

| 3-Propyl-3,4-dihydroquinolin-2(1H)-thione | Thionation Product |

| Potassium persulfate (K₂S₂O₈) | Oxidant |

| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid Catalyst |

| Boron tribromide (BBr₃) | Lewis Acid Catalyst |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Lawesson's Reagent | Thionating Agent |

| Lithium diisopropylamide (LDA) | Non-nucleophilic Base |

| Nitric Acid (HNO₃) | Reagent for Nitration |

| Sulfuric Acid (H₂SO₄) | Reagent/Catalyst for Nitration |

| Samarium(II) iodide (SmI₂) | Reducing Agent |

| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst |

Absence of Published Data Precludes In-Depth Analysis of this compound's Molecular Interactions

A comprehensive review of available scientific literature reveals a significant lack of published research on the specific chemical compound this compound. Despite targeted searches for data pertaining to its mechanistic and molecular interactions, no studies providing in-vitro binding affinities, kinetic and thermodynamic profiles, or specific enzyme inhibition data were identified. Consequently, a detailed analysis as per the requested outline on its interactions with various biological targets cannot be constructed at this time.

The 3,4-dihydroquinolin-2(1H)-one scaffold is a core structure in a variety of biologically active molecules. Research has been conducted on derivatives of this parent structure, investigating their potential as inhibitors of various enzymes and receptors. For instance, different analogues have been synthesized and evaluated for their inhibitory effects on targets such as neuronal nitric oxide synthase (nNOS), thromboxane (B8750289) A2 synthase, and vascular endothelial growth factor receptor 2 (VEGFR2). These studies often involve detailed structure-activity relationship (SAR) analyses to understand how different substituents on the dihydroquinolinone core influence biological activity.

However, the specific propyl substitution at the 3-position, which defines the compound of interest, does not appear in the currently accessible body of scientific literature in the context of the requested mechanistic studies. Information regarding its binding to, or inhibition of, specific enzymes such as DNA gyrase, topoisomerase IV, nNOS, anaplastic lymphoma kinase (ALK), GABA(A) receptors, or succinate (B1194679) dehydrogenase is not available. This includes a lack of data on its potential as an allosteric modulator or its application as a chemical probe for studying biomolecules.

Without primary research data, any discussion on the molecular binding events, enzyme inhibition mechanisms, or interactions with biomolecules for this compound would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research, including synthesis, purification, and in vitro and in silico screening of this specific compound, is necessary to elucidate its pharmacological profile and molecular interactions.

Mechanistic Studies of Molecular Interactions in Vitro and in Silico

Interactions with Biomolecules as Chemical Probes

Probe Design and Synthesis

To investigate the molecular targets and mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one, chemical probes are designed and synthesized. These probes are typically analogues of the parent compound that incorporate a reporter tag or a reactive group to facilitate the identification of binding partners or to elucidate the mode of binding. The synthesis of such probes often starts from the core 3,4-dihydroquinolin-2(1H)-one structure, which can be prepared through various established synthetic routes.

One common strategy for the synthesis of the 3,4-dihydro-2(1H)-quinolinone core involves the cyclization of N-phenyl-3-chloropropionamide, which can be prepared from aniline (B41778) and 3-chloropropionyl chloride. researchgate.net Further derivatization at the 3-position to introduce the propyl group can be achieved through alkylation of the corresponding enolate.

For probe design, a linker arm is often introduced at a position on the molecule that is predicted, through computational modeling, to be solvent-exposed and not critical for target binding. This linker can then be coupled to a variety of functional groups, such as:

Affinity tags (e.g., biotin): For use in pull-down assays to isolate binding partners from cell lysates.

Fluorescent dyes (e.g., fluorescein, rhodamine): To visualize the subcellular localization of the compound or for use in fluorescence-based binding assays.

Photo-affinity labels (e.g., benzophenones, aryl azides): Which upon photoactivation can covalently crosslink to the target protein, allowing for its subsequent identification by mass spectrometry.

Click chemistry handles (e.g., alkynes, azides): For bioorthogonal ligation to reporter tags.

The synthesis of these probes requires multi-step synthetic sequences, and the final products are rigorously characterized by spectroscopic methods such as NMR and mass spectrometry to confirm their identity and purity.

Table 1: Examples of Synthetic Intermediates and Probes based on the 3,4-dihydroquinolin-2(1H)-one Scaffold

| Compound Name | Structure | Purpose |

| 6-nitro-3,4-dihydro-2(1H)-quinolinone | Key intermediate for further functionalization. researchgate.net | |

| 6-amino-3,4-dihydro-2(1H)-quinolinone | Precursor for the introduction of linker arms or reporter groups. researchgate.net | |

| 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-3,4-dihydro-5-methoxy-2(1H)-quinolinone | A derivative with demonstrated biological activity, serving as a lead for probe design. acs.orgnih.govacs.org |

This table is interactive. You can sort and filter the data.

Application in Biochemical Assays and Proteomics Research

Chemical probes derived from this compound are invaluable tools in biochemical assays and proteomics research to identify and validate its molecular targets.

Biochemical Assays:

Biochemical assays are employed to quantify the interaction of the compound with a specific protein or to measure its effect on enzymatic activity. For instance, if computational docking studies suggest a particular enzyme as a potential target, a purified enzyme assay can be performed.

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been evaluated in various biochemical assays. For example, some derivatives have been tested for their inhibitory activity against enzymes like thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase. acs.org In a typical assay, the enzyme is incubated with its substrate in the presence and absence of the test compound, and the formation of the product is measured over time. From this data, parameters such as the half-maximal inhibitory concentration (IC50) can be determined.

Table 2: Representative Data from Biochemical Assays of 3,4-dihydroquinolin-2(1H)-one Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Derivative A | Thromboxane A2 Synthase | Enzyme Inhibition | 5.2 | acs.org |

| Derivative B | cAMP Phosphodiesterase | Enzyme Inhibition | 10.8 | acs.org |

| Derivative C | Sigma Receptor | Radioligand Binding | 0.15 | nih.gov |

This table is interactive. You can sort and filter the data.

Proteomics Research:

Proteomics offers a broader, unbiased approach to identify the cellular targets of a compound. Affinity-based proteomics is a common strategy where a biotinylated probe of this compound is incubated with cell lysate. The probe-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the bound proteins are eluted and identified by mass spectrometry.

Another approach is activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label the active sites of enzymes. A probe based on this compound with a suitable reactive group could be used to profile entire enzyme families for potential targets.

Furthermore, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to assess global changes in protein expression or post-translational modifications in response to treatment with this compound. These changes can provide valuable insights into the compound's mechanism of action and downstream signaling pathways.

Emerging Applications and Future Research Directions

Utilization as Building Blocks in Complex Organic Synthesis

The dihydroquinolin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, implying that this structural motif is capable of binding to a variety of biological targets. This characteristic makes 3-Propyl-3,4-dihydroquinolin-2(1H)-one an attractive starting point for the synthesis of diverse and complex organic molecules.

Synthesis of Fused Heterocyclic Systems

While the direct use of this compound as a precursor for the synthesis of fused heterocyclic systems is an area of developing research, the broader class of quinolinone derivatives is instrumental in constructing polycyclic structures. Fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, are of significant interest due to their diverse pharmacological activities. Typically, the synthesis of such systems involves multi-component reactions where the quinoline (B57606) and pyrimidine rings are formed concurrently.

However, the inherent reactivity of the 3,4-dihydroquinolin-2(1H)-one scaffold presents opportunities for its use as a synthon in the construction of fused rings. Potential synthetic strategies could involve the functionalization of the nitrogen atom or the aromatic ring, followed by cyclization reactions to build additional heterocyclic rings. For instance, annulation reactions, which involve the formation of a new ring onto an existing one, could be a viable approach. The development of novel synthetic methodologies that utilize this compound as a key building block for fused systems remains a promising avenue for future research.

Scaffold-Based Library Design and Synthesis

The concept of scaffold-based library design is central to modern drug discovery and involves the systematic modification of a core molecular structure to generate a diverse collection of related compounds. The this compound scaffold is well-suited for this approach due to the presence of multiple sites for chemical modification, including the nitrogen atom, the propyl group at the 3-position, and various positions on the aromatic ring.

By employing combinatorial chemistry techniques, a large number of analogs can be synthesized from the this compound core. This allows for the exploration of the chemical space around the scaffold, which can lead to the identification of compounds with optimized properties for a specific application. The insights gained from screening these libraries can provide valuable structure-activity relationship (SAR) data, guiding the design of next-generation molecules.

Application in Materials Science

The intrinsic properties of the 3,4-dihydroquinolin-2(1H)-one nucleus, such as its thermal stability and potential for exhibiting interesting photophysical properties, suggest its applicability in the field of materials science. While direct applications of this compound are still emerging, the broader family of quinoline and quinolinone derivatives has shown promise in various material science contexts.

Polymer Chemistry Applications

The this compound molecule contains reactive sites, such as the N-H group, which could be functionalized to introduce polymerizable groups. This would allow for its incorporation as a monomeric unit into polymer chains. The rigid, bicyclic structure of the quinolinone core could impart enhanced thermal stability and specific mechanical properties to the resulting polymers. Research into quinoline-containing polymers has indicated that these materials can exhibit high thermal decomposition temperatures.

The synthesis of polymers containing the this compound moiety could lead to the development of new materials with tailored properties for specialized applications, such as high-performance plastics or specialty coatings.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Type | Required Functionalization of Monomer | Potential Polymer Properties |

| Chain-growth polymerization | Introduction of a vinyl or other unsaturated group | Thermally stable thermoplastics |

| Step-growth polymerization | Introduction of two reactive functional groups (e.g., -OH, -COOH) | High-performance polyesters or polyamides |

Design of Functional Materials

Quinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties are highly dependent on the substitution pattern and the molecular environment. The this compound scaffold, when appropriately functionalized, could serve as a core for the design of novel functional materials with specific optical or electronic properties.

For instance, the introduction of chromophoric or auxochromic groups onto the quinolinone ring could lead to the development of new fluorescent dyes or probes. Furthermore, the incorporation of this scaffold into larger conjugated systems could result in materials with applications in organic light-emitting diodes (OLEDs) or other electronic devices. The investigation of the photoluminescence of this compound and its derivatives is a key area for future research in the development of new functional materials. researchgate.netosti.gov

Role in Antioxidant Research (Non-Biological Contexts)

Beyond their biological relevance, antioxidants play a crucial role in preventing the degradation of various materials, such as plastics, fuels, and lubricants. The 3,4-dihydroquinolin-2(1H)-one scaffold possesses structural features that suggest its potential as an effective antioxidant in non-biological systems.

Research has shown that dihydroquinolinone derivatives can act as potent antioxidants to enhance the oxidative stability of biodiesel. nih.govorganic-chemistry.orgnih.govacs.org The mechanism of action is believed to involve the quenching of free radicals, thereby preventing the chain reactions that lead to fuel degradation. nih.govorganic-chemistry.orgnih.govacs.org The electron-rich heterocyclic core and the presence of the lactam functionality are thought to contribute to this antioxidant activity.

Similarly, 4-hydroxy quinolinone derivatives have been investigated as antioxidant additives for lubricating greases. scirp.orgscirp.org These compounds function by terminating the chain reactions of oxidation, thus preventing the deterioration of the lubricant. The efficiency of these antioxidants is influenced by the nature and position of substituents on the quinolinone ring.

The this compound molecule, with its specific substitution pattern, could exhibit unique antioxidant properties that may be beneficial in various industrial applications. Further studies are warranted to explore its efficacy as a stabilizer in different material systems and to elucidate the precise mechanisms of its antioxidant action. The ability of the dihydroquinolinone nucleus to scavenge radicals suggests a broad potential for this class of compounds in material preservation. nih.govfrontiersin.orgmdpi.com

Table 2: Investigated Non-Biological Antioxidant Applications of Quinolinone Derivatives

| Application | Type of Quinolinone Derivative | Observed Effect |

| Biodiesel Stabilization | Dihydroquinolin-4(1H)-one derivatives | Enhanced oxidative stability, prevention of fuel degradation nih.govorganic-chemistry.orgnih.govacs.org |

| Lubricating Grease | 4-Hydroxy quinolinone derivatives | Inhibition of oxidative deterioration scirp.orgscirp.org |

Development as Oxidative Stability Enhancers (e.g., Biodiesel Additives)

The stability of biodiesel is a critical factor for its commercial viability, as it is prone to degradation through oxidation during storage. researchgate.net This degradation can lead to the formation of gums and sediments that can block fuel filters and pipes. mdpi.com A promising strategy to mitigate this issue is the use of antioxidant additives. mdpi.com

Heterocyclic compounds, including derivatives of dihydroquinolinone, have emerged as potential antioxidant additives for biodiesel. acs.org Research on the closely related dihydroquinolin-4(1H)-one derivatives has shown that their antioxidant properties can significantly enhance the oxidative stability of biodiesel, preventing its deterioration. acs.orgnih.gov The mechanism involves quenching free radicals and interrupting the peroxidation chain reactions that lead to fuel degradation. acs.orgnih.gov This not only extends the shelf life of the fuel but also improves its combustion efficiency and reduces harmful emissions. acs.orgnih.gov

The antioxidant potential of these compounds is attributed to their ability to increase the stability of the fuel, preventing degradation. acs.orgnih.gov While direct studies on this compound as a biodiesel additive are limited, its structural similarity to effective dihydroquinolinone antioxidants suggests a strong potential for similar applications. The presence of the N-H group and the aromatic ring are key features that can contribute to its stabilizing effects.

Table 1: Factors Affecting Biodiesel Oxidative Stability

| Factor | Effect on Stability |

|---|---|

| Temperature | Increased temperature accelerates oxidation and fuel degradation. nih.gov |

| Exposure to Light | Light can speed up the oxidation rate, deteriorating fuel quality. nih.gov |

| Metal Contaminants | Metals like copper and iron can act as catalysts, accelerating oxidation. nih.gov |

| Fatty Acid Composition | Higher levels of unsaturated fatty acids make biodiesel more susceptible to oxidation. mdpi.com |

Radical Scavenging Mechanisms

The antioxidant activity of compounds like this compound is rooted in their ability to scavenge free radicals. Free radicals are highly reactive species that can initiate chain reactions, leading to oxidative damage in materials like biodiesel. The primary mechanisms by which phenolic and heterocyclic antioxidants neutralize these radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it and stopping the oxidative chain reaction. nih.gov For this compound, the hydrogen atom on the nitrogen within the heterocyclic ring is a likely candidate for this transfer. The stability of the resulting antioxidant radical is a key factor in its effectiveness. scienceopen.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the antioxidant first donating an electron to the free radical, followed by the transfer of a proton. nih.gov

The effectiveness of these mechanisms is highly dependent on the molecular structure of the antioxidant. nih.gov For the dihydroquinolinone scaffold, the electron-rich aromatic system helps to stabilize the radical formed on the antioxidant after it has donated a hydrogen atom or an electron, preventing it from initiating new chain reactions. scienceopen.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the preferred radical scavenging pathways by calculating parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). nih.gov

Contributions to Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. uiowa.eduias.ac.in The study of how molecules like this compound self-assemble into ordered crystalline lattices provides insights into creating novel materials. The physical properties of a crystalline material are fundamentally linked to the arrangement of molecules in the solid state. ub.edu

Investigation of Supramolecular Assemblies

The self-assembly of this compound in the solid state is governed by non-covalent interactions, leading to the formation of supramolecular architectures. The key interactions for this scaffold include:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds, often leading to the creation of chains or dimeric structures, which are common synthons in crystal engineering.

The interplay of these interactions dictates the final three-dimensional structure of the crystal, which in turn influences its physical properties such as melting point, solubility, and stability. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. researchgate.net

Crystallographic Database Analysis for Related Scaffolds

Analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), provides valuable information about the known crystal structures containing a particular molecular scaffold. For the related 2,3-dihydroquinolin-4(1H)-one nucleus, a search of the CSD revealed a relatively small number of deposited crystal structures, with only 185 compounds bearing this core as of early 2024. acs.orgnih.gov

This limited number suggests that the structural characteristics of dihydroquinolinones are an area that requires further investigation. acs.orgnih.gov A similar analysis for the 3,4-dihydroquinolin-2(1H)-one scaffold would likely yield similar findings, highlighting an opportunity for further research. Such studies are essential for building a comprehensive understanding of the packing motifs and supramolecular synthons associated with this class of compounds, which is fundamental for the rational design of new materials in the field of crystal engineering.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.